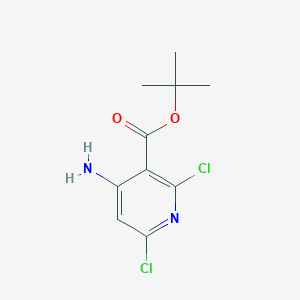
Tert-butyl 4-amino-2,6-dichloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-amino-2,6-dichloronicotinate is a chemical compound with the molecular formula C10H12Cl2N2O2 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, two chlorine atoms at positions 2 and 6, and an amino group at position 4 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-amino-2,6-dichloronicotinate can be synthesized through a multi-step process starting from 4-amino-2,6-dichloropyridine. One common method involves the reaction of 4-amino-2,6-dichloropyridine with di-tert-butyl dicarbonate in the presence of a base to form the tert-butyl ester . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-2,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, such as 4-amino-2,6-dichloronicotinaldehyde.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and manganese dioxide (MnO2) for oxidation . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include various substituted pyridines and aldehydes, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
Tert-butyl 4-amino-2,6-dichloronicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2,6-dichloronicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atoms may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(aminomethyl)-2-pyridinylcarbamate dihydrochloride
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate
Uniqueness
Tert-butyl 4-amino-2,6-dichloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1211517-70-2 |
|---|---|
Molecular Formula |
C10H12Cl2N2O2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
tert-butyl 4-amino-2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)7-5(13)4-6(11)14-8(7)12/h4H,1-3H3,(H2,13,14) |
InChI Key |
FQBUGUYSADBAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(C=C1N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















